1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.8 g/mol. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .
Preparation Methods
The synthesis of 1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(chloroacetyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine: This compound has a similar structure but differs in the acetyl group, which may result in different chemical and biological properties.
This compound: This compound is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-10-9-14(11(2)8-13(10)15)21(19,20)17-6-4-16(5-7-17)12(3)18/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYIJWIFHANLHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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